N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide
Overview
Description
N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide, also known as BMDP, is a novel psychoactive substance that has gained popularity in recent years. This compound belongs to the class of cathinones and is structurally similar to other synthetic drugs such as MDMA and Mephedrone. BMDP has been found to exhibit potent psychostimulant effects, making it a subject of interest in the field of scientific research.
Mechanism of Action
N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide acts as a potent reuptake inhibitor of dopamine, serotonin, and norepinephrine. This mechanism of action leads to increased levels of these neurotransmitters in the brain, resulting in its psychostimulant effects. This compound has also been found to act as an agonist at the serotonin 5-HT~2A~ receptor, which may contribute to its hallucinogenic effects.
Biochemical and Physiological Effects:
This compound has been found to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been found to induce hyperactivity, euphoria, and hallucinations in animal models.
Advantages and Limitations for Lab Experiments
N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide has several advantages as a research tool, including its potent psychostimulant effects and its ability to act on multiple neurotransmitter systems. However, its potential for abuse and toxicity limits its use in laboratory experiments.
Future Directions
Future research on N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide should focus on its potential therapeutic applications, particularly in the treatment of mental health disorders such as depression and anxiety. Further studies should also investigate the long-term effects of this compound use, including its potential for addiction and neurotoxicity. Additionally, the development of safer and more effective analogs of this compound may provide new insights into the mechanisms of action of this compound.
Scientific Research Applications
N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide has been the subject of several scientific studies, particularly in the field of neuroscience. Researchers have investigated the effects of this compound on various neurotransmitter systems, including dopamine, serotonin, and norepinephrine. This compound has been found to increase the release of these neurotransmitters, leading to its psychoactive effects.
Properties
IUPAC Name |
2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N-(3-nitrophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O7S/c1-27(23,24)18(12-5-6-14-15(8-12)26-10-25-14)9-16(20)17-11-3-2-4-13(7-11)19(21)22/h2-8H,9-10H2,1H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVBLOURNRBBEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-])C2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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